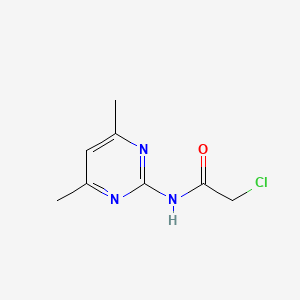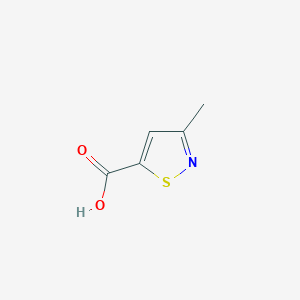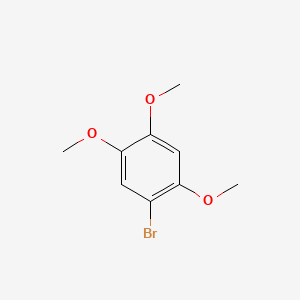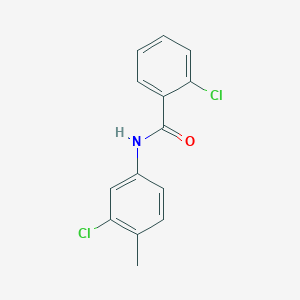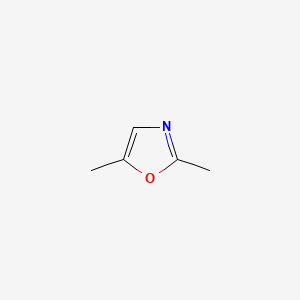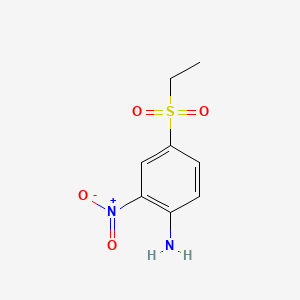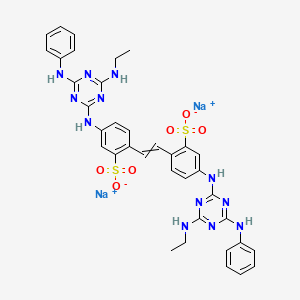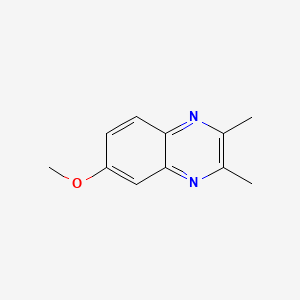
6-Methoxy-2,3-dimethylquinoxaline
説明
6-Methoxy-2,3-dimethylquinoxaline, also known as ‘MDMQ,’ is a heterocyclic compound that contains a quinoxaline ring .
Synthesis Analysis
The synthesis of 2,3-dimethylquinoxaline involves a reaction with [Ru3(CO)12], dppp, CsOH·H2O, and 2-nitroaniline. The reaction mixture is heated at 150 °C for 8 hours in a sealed tube under a nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of 6-Methoxy-2,3-dimethylquinoxaline is C11H12N2O. It has a molecular weight of 188.23 g/mol .Physical And Chemical Properties Analysis
6-Methoxy-2,3-dimethylquinoxaline is a solid substance. The melting point of a related compound, 2,3-dimethylquinoxaline, is reported to be 105-106 °C .科学的研究の応用
Chemical Structure and Interactions
The study of chemical structures such as 6-Methoxy-2,3-dimethylquinoxaline often revolves around understanding their interactions and stability in various environments. For instance, research into barbituric acid derivatives has revealed stable intermolecular "sandwich" complexes formed through weak hydrogen bonds and π–π stacking interactions. These findings provide insight into the molecular behavior of similar compounds, including 6-Methoxy-2,3-dimethylquinoxaline, highlighting their potential in creating stable molecular assemblies (Khrustalev, Krasnov, & Timofeeva, 2008).
Anticancer Properties
Another significant area of application is in the field of oncology. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to 6-Methoxy-2,3-dimethylquinoxaline, has been identified as a potent inducer of apoptosis and an effective anticancer agent. Its ability to penetrate the blood-brain barrier enhances its potential in treating brain and other cancers, suggesting similar possibilities for 6-Methoxy-2,3-dimethylquinoxaline derivatives (Sirisoma et al., 2009).
Antileishmanial Activity
Research into antileishmanial drugs has highlighted the effectiveness of 8-aminoquinolines, with certain methoxy compounds demonstrating significant activity against Leishmania tropica. This suggests that compounds like 6-Methoxy-2,3-dimethylquinoxaline could also have potential applications in treating parasitic infections (Berman & Lee, 1983).
Electrochemical Performance in Energy Storage
In the realm of energy storage, derivatives of quinoxaline, such as 2,6-dimethoxy-9,10-anthraquinone, have been explored for their electrochemical performance in lithium-ion batteries. These studies provide insights into the design of organic electrode materials with enhanced cycling stability, indicating potential applications for 6-Methoxy-2,3-dimethylquinoxaline in developing high-performance batteries (Yang et al., 2020).
Radical Scavenging and Antioxidant Effects
Quinones, including those related to 6-Methoxy-2,3-dimethylquinoxaline, have been studied for their radical scavenging and antioxidant properties. These compounds play a crucial role in biological systems and have potential therapeutic applications in protecting cells from oxidative damage. The synthesis and study of hydroxylated derivatives of dimethoxy-1,4-benzoquinone have revealed their significant stability and radical scavenging capacity, underscoring the potential of 6-Methoxy-2,3-dimethylquinoxaline in similar contexts (Gulaboski et al., 2013).
Safety and Hazards
2,3-Dimethylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
6-methoxy-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGMPWRVGQLNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216594 | |
| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3-dimethylquinoxaline | |
CAS RN |
6637-22-5 | |
| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6637-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006637225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3-dimethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2,3-DIMETHYLQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48J9EGN9KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




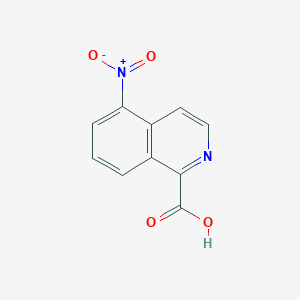
![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)


